molecular formula C11H11BrN6S B11058826 6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058826
M. Wt: 339.22 g/mol
InChI Key: PXFHTNMUEKKSFC-UHFFFAOYSA-N
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Description

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and bromine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structural features, such as:

Uniqueness

What sets 6-(4-BROMO-3-METHYL-1H-PYRAZOL-5-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of functional groups and heteroatoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11BrN6S

Molecular Weight

339.22 g/mol

IUPAC Name

6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H11BrN6S/c1-5-7(12)8(14-13-5)10-17-18-9(6-3-2-4-6)15-16-11(18)19-10/h6H,2-4H2,1H3,(H,13,14)

InChI Key

PXFHTNMUEKKSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4CCC4)Br

Origin of Product

United States

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